molecular formula C12H12N2O3S B009357 Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate CAS No. 104636-77-3

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

Cat. No.: B009357
CAS No.: 104636-77-3
M. Wt: 264.3 g/mol
InChI Key: BHYJCDZZCPONPJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12N2O3S. It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a phenoxy group bearing two amino groups.

Scientific Research Applications

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate typically involves the condensation of 2,4-diaminophenol with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl thiophene-2-carboxylate

Uniqueness

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is unique due to the presence of both amino groups and a phenoxy group on the thiophene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYJCDZZCPONPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377109
Record name Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104636-77-3
Record name Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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